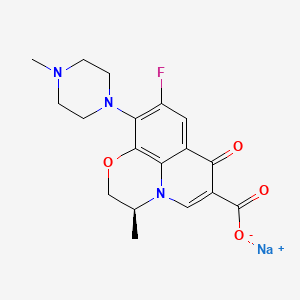
Trifosfato de guanosina de litio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-triphosphate lithium salt is a compound with the molecular formula C10H16N5O14P3 · xLi+. It is a purine nucleoside triphosphate that plays a crucial role in various biochemical processes. This compound is often used in scientific research due to its involvement in signal transduction, energy transfer, and as a substrate in RNA synthesis during transcription .
Aplicaciones Científicas De Investigación
Guanosine 5’-triphosphate lithium salt is widely used in scientific research due to its diverse applications:
Chemistry: Used as a substrate in various enzymatic reactions and as a standard in HPLC analysis.
Biology: Plays a crucial role in signal transduction pathways, particularly in the activation of G proteins.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of nucleic acid-based products and as a reagent in biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate lithium salt is typically prepared by the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the use of specific enzymes that facilitate the addition of phosphate groups to GMP, resulting in the formation of guanosine 5’-triphosphate .
Industrial Production Methods
Industrial production of guanosine 5’-triphosphate lithium salt involves large-scale enzymatic reactions. The process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-triphosphate lithium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the triphosphate group, resulting in the formation of guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: Guanosine 5’-triphosphate can be phosphorylated to form cyclic guanosine monophosphate (cGMP) under the action of guanylate cyclase.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and specific enzymes or under acidic conditions.
Phosphorylation: Requires the enzyme guanylate cyclase and occurs under physiological conditions.
Major Products Formed
Hydrolysis: Guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: Cyclic guanosine monophosphate (cGMP).
Mecanismo De Acción
Guanosine 5’-triphosphate lithium salt exerts its effects primarily through its role as a substrate in enzymatic reactions. It activates G proteins by binding to their active sites, leading to the activation of downstream signaling pathways. These pathways are involved in various cellular processes, including proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Guanosine 5’-triphosphate sodium salt
- Guanosine 5’-triphosphate tris salt
- Adenosine 5’-triphosphate magnesium salt
- Guanosine 5’-diphosphate sodium salt
- Guanosine 5’-[γ-thio]triphosphate tetralithium salt
Uniqueness
Guanosine 5’-triphosphate lithium salt is unique due to its specific lithium ion, which can influence its solubility and stability. This makes it particularly useful in certain biochemical assays and industrial applications where these properties are advantageous .
Propiedades
Número CAS |
85737-04-8 |
|---|---|
Fórmula molecular |
C10H13Li3N5O14P3 |
Peso molecular |
541.1 g/mol |
Nombre IUPAC |
trilithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
Clave InChI |
LNEDMQYFAMSUDD-CYCLDIHTSA-K |
SMILES |
[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
SMILES isomérico |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
SMILES canónico |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lithium guanosine triphosphate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















